Cas no 71922-64-0 (2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid)

2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid is a specialized N-protected amino acid derivative featuring a cyclopropyl group and a benzyloxycarbonyl (Cbz) protecting group. This compound is valuable in peptide synthesis and medicinal chemistry due to its stability and versatility in introducing cyclopropyl-modified amino acid motifs. The Cbz group facilitates selective deprotection under mild hydrogenolysis conditions, while the cyclopropyl moiety enhances conformational rigidity, making it useful for structure-activity studies. Its carboxylic acid functionality allows for further derivatization or coupling reactions. This building block is particularly relevant in the design of peptidomimetics and bioactive compounds, offering controlled reactivity and compatibility with standard solid-phase peptide synthesis protocols.
2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid structure
71922-64-0 structure
商品名:2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
CAS番号:71922-64-0
MF:C13H15NO4
メガワット:249.262503862381
CID:6150604
PubChem ID:20291697

2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid 化学的及び物理的性質

名前と識別子

    • N-Cyclopropyl-N-[(phenylmethoxy)carbonyl]glycine
    • N-((Benzyloxy)carbonyl)-N-cyclopropylglycine
    • EN300-6747801
    • 71922-64-0
    • DTXSID401238373
    • 2-{[(benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
    • SCHEMBL6166891
    • 2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
    • インチ: 1S/C13H15NO4/c15-12(16)8-14(11-6-7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
    • InChIKey: YGKNIMGNXSLCFF-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N(CC(=O)O)C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 249.10010796g/mol
  • どういたいしつりょう: 249.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 66.8Ų

2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6747801-2.5g
2-{[(benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
71922-64-0
2.5g
$1428.0 2023-05-30
Enamine
EN300-6747801-10.0g
2-{[(benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
71922-64-0
10g
$3131.0 2023-05-30
Enamine
EN300-6747801-5.0g
2-{[(benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
71922-64-0
5g
$2110.0 2023-05-30
Enamine
EN300-6747801-0.05g
2-{[(benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
71922-64-0
0.05g
$612.0 2023-05-30
Enamine
EN300-6747801-0.1g
2-{[(benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
71922-64-0
0.1g
$640.0 2023-05-30
Enamine
EN300-6747801-0.5g
2-{[(benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
71922-64-0
0.5g
$699.0 2023-05-30
Enamine
EN300-6747801-0.25g
2-{[(benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
71922-64-0
0.25g
$670.0 2023-05-30
Enamine
EN300-6747801-1.0g
2-{[(benzyloxy)carbonyl](cyclopropyl)amino}acetic acid
71922-64-0
1g
$728.0 2023-05-30

2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid 関連文献

2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acidに関する追加情報

2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic Acid: A Comprehensive Overview

The compound with CAS No 71922-64-0, commonly referred to as 2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid, is a significant molecule in the field of organic chemistry and biochemistry. This compound has garnered attention due to its unique structure and potential applications in drug discovery and chemical synthesis. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.

Structure and Properties

The molecular structure of 2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid is characterized by a cyclopropyl group attached to a carbamate moiety, which is further connected to an amino acid backbone. The presence of the benzyloxy group introduces steric hindrance and enhances the stability of the molecule. This unique combination of functional groups makes it an interesting candidate for various chemical reactions and biological assays.

Recent studies have highlighted the importance of cyclopropane rings in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility and bioavailability. The benzyloxy group, on the other hand, plays a crucial role in protecting the carbamate during synthesis, ensuring high yields and purity.

Synthesis and Characterization

The synthesis of 2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid involves a multi-step process that typically begins with the preparation of the cyclopropylamine derivative. This is followed by coupling with benzyl carbamate using standard peptide coupling reagents such as HATU or EDCI. The final step involves hydrolysis to yield the carboxylic acid form.

Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of this compound. These studies have provided valuable insights into its conformational flexibility and intermolecular interactions.

Applications in Drug Discovery

One of the most promising applications of 2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid lies in its potential as a building block for peptide-based drugs. Its unique structure allows for the incorporation of diverse functional groups, making it versatile in drug design. Recent research has explored its use in developing inhibitors for proteolytic enzymes, which are implicated in various diseases such as cancer and neurodegenerative disorders.

In addition to its role in drug discovery, this compound has also found applications in chemical biology. For instance, it has been used as a substrate in enzymatic assays to study the catalytic activity of peptidases. Its ability to undergo selective cleavage under specific conditions makes it an invaluable tool for studying enzyme mechanisms.

Recent Research Advances

Recent studies have focused on optimizing the synthesis of 2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid to improve yield and reduce costs. Novel catalytic methods, including enzymatic catalysis and microwave-assisted synthesis, have been explored with encouraging results.

Pioneering research has also investigated the use of this compound in click chemistry reactions. Its cyclopropyl group serves as a reactive site for [3+2] cycloadditions with azides or alkynes, opening new avenues for rapid molecule assembly.

Furthermore, computational studies have provided deeper insights into the molecular interactions of this compound with biological targets. Molecular docking simulations have revealed potential binding modes that could guide future drug design efforts.

Conclusion

In summary, 2-{[(Benzyloxy)carbonyl](cyclopropyl)amino}acetic acid (CAS No 71922-64-0) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure and functional groups make it an invaluable tool for researchers across various disciplines. With ongoing advancements in synthetic methods and computational modeling, this compound is poised to play an even greater role in future scientific endeavors.

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